2,2,6,6-Tetramethyloctane-3,5-dione
Overview
Description
2,2,6,6-Tetramethyloctane-3,5-dione is a stable, anhydrous reagent . It is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts . Furthermore, it serves as a substrate for heterocycles .
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethyloctane-3,5-dione involves the interaction of copper acetate hydrate with TMHD in methanol solution . The structure was identified by FTIR, 1H NMR, and EI-MS spectroscopy .Molecular Structure Analysis
The 2,2,6,6-Tetramethyloctane-3,5-dione molecule contains a total of 35 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), and 2 ketone(s) (aliphatic) .Chemical Reactions Analysis
2,2,6,6-Tetramethyloctane-3,5-dione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It is also used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethyloctane-3,5-dione include a molecular weight of 184.28 g/mol , a refractive index of 1.459 (lit.) , a boiling point of 72-73 °C/6 mmHg (lit.) , and a density of 0.883 g/mL at 25 °C (lit.) .Scientific Research Applications
Metalorganic Chemical Vapor Deposition (MOCVD) of Lead-Containing Films
Bis-2,2,6,6-tetramethylheptane-3,5-dionatolead, a compound related to 2,2,6,6-tetramethyloctane-3,5-dione, is used in MOCVD for depositing lead-containing materials. Its structure is significant for understanding its behavior in materials deposition (Malik et al., 1999).
Thermal Decomposition Studies
The thermal decomposition of 2,2,6,6-tetramethylheptane-3,5-dione has been examined, providing insights into potential reaction pathways and by-products. This understanding is crucial for chemical synthesis and materials science applications (Russell & Yee, 2005).
Conformational Analysis in Organic Chemistry
Molecular mechanics and dipole moment calculations have been applied to compounds like 4-(1-adamantyl)-2,2,6,6-tetramethylheptane-3,5-dione, offering insights into their preferred conformations and chemical properties. This is crucial for designing and understanding complex organic molecules (Moreno-Mañas et al., 1987).
Synthesis of Novel Organic Compounds
The compound has been used to create new organic molecules with potential applications in various fields of chemistry. For instance, its reaction with tropanone yielded novel products, demonstrating its utility in organic synthesis (Kagan et al., 2011).
Safety And Hazards
2,2,6,6-Tetramethyloctane-3,5-dione is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is recommended to wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2,2,6,6-tetramethyloctane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICKDIYFALSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595410 | |
Record name | 2,2,6,6-Tetramethyloctane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyloctane-3,5-dione | |
CAS RN |
78579-61-0 | |
Record name | 2,2,6,6-Tetramethyloctane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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